molecular formula C12H26Cl2N2 B1477862 [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride CAS No. 2205415-06-9

[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride

Cat. No. B1477862
CAS RN: 2205415-06-9
M. Wt: 269.25 g/mol
InChI Key: CBEDVHQYZKEABB-UHFFFAOYSA-N
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Description

[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride (4-MPCDH) is an organic compound belonging to the class of cyclohexylpiperidines. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research. 4-MPCDH is a versatile compound with a wide range of applications in biochemistry, pharmacology and other fields. It has been used as a tool to study the structure-activity relationships of various compounds, as well as to investigate the biochemical and physiological effects of drugs.

Scientific Research Applications

Carbene-Catalyzed α-Carbon Amination

  • Research Focus: This study focuses on the NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. The reaction offers a method to produce optically enriched dihydroquinoxalines, essential structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

Synthesis and Biological Activity of Benzimidazole Derivatives

  • Research Focus: This paper describes the synthesis of a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their evaluation for anti-bacterial and cytotoxic properties. The study contributes to the understanding of the potential biological activities of such compounds (Noolvi et al., 2014).

Reductive Amination of Piperidinones

  • Research Focus: This research highlights the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride. The study provides insight into the synthesis of 4-amino-2,6-diaryl-3-methylpiperidines, which have applications in the development of analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013).

Yeast-Mediated Reduction of β-Keto Amides

  • Research Focus: The study explores the yeast-mediated reduction of β-keto amides derived from cyclic amines, offering potential methodologies for enantioselective synthesis in pharmaceutical research (Saxon et al., 2008).

Electrophilic Aminations with Oxaziridines

  • Research Focus: This paper discusses the electrophilic aminations using cyclohexanespiro-3'-oxaziridines, contributing to the synthesis of various nitrogen-containing compounds and amines, relevant in the development of pharmaceuticals and other bioactive compounds (Andreae & Schmitz, 1991).

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;;/h10-12H,2-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDVHQYZKEABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
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[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
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[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
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[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 6
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride

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